N-cyclopentyl-3-fluoro-4-methoxyaniline
CAS No.:
Cat. No.: VC17819878
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16FNO |
|---|---|
| Molecular Weight | 209.26 g/mol |
| IUPAC Name | N-cyclopentyl-3-fluoro-4-methoxyaniline |
| Standard InChI | InChI=1S/C12H16FNO/c1-15-12-7-6-10(8-11(12)13)14-9-4-2-3-5-9/h6-9,14H,2-5H2,1H3 |
| Standard InChI Key | MNOCGLNQTQKELY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C(C=C1)NC2CCCC2)F |
Introduction
Structural and Chemical Properties
The molecular framework of N-cyclopentyl-3-fluoro-4-methoxyaniline combines three distinct functional groups: a cyclopentylamine, a fluorine atom, and a methoxy group. This configuration influences electronic distribution, steric effects, and intermolecular interactions. The fluorine atom, being highly electronegative, enhances the compound's stability and modulates its binding affinity to biological targets . The methoxy group contributes to solubility in organic solvents and may participate in hydrogen bonding, while the cyclopentyl moiety introduces steric bulk that could affect receptor selectivity .
A comparative analysis of structurally similar compounds reveals key trends:
This table highlights how incremental modifications to the aniline scaffold alter pharmacological profiles. The combination of fluorine and methoxy substituents in N-cyclopentyl-3-fluoro-4-methoxyaniline likely synergizes electronic and steric effects, potentially optimizing target engagement .
Synthesis Methodologies
While no explicit synthesis route for N-cyclopentyl-3-fluoro-4-methoxyaniline is documented in the provided sources, analogous compounds offer viable blueprints. A common strategy involves:
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N-Alkylation of 3-Fluoro-4-Methoxyaniline:
Reacting 3-fluoro-4-methoxyaniline with cyclopentyl bromide in the presence of a base like potassium carbonate. This nucleophilic substitution typically occurs in polar aprotic solvents (e.g., dimethylformamide) at 80–100°C .Yields for such reactions range from 60–85%, depending on steric hindrance and reaction time .
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Reductive Amination:
Condensing 3-fluoro-4-methoxybenzaldehyde with cyclopentylamine using a reducing agent like sodium cyanoborohydride. This method avoids harsh conditions and improves selectivity for secondary amines . -
Protection-Deprotection Strategies:
Temporary protection of the amine group with tert-butoxycarbonyl (Boc) during functionalization of the aromatic ring, followed by deprotection under acidic conditions .
Biological Activity and Mechanism
Substituted anilines are renowned for their interactions with adenosine receptors, which regulate processes like inflammation and apoptosis. Although direct data on N-cyclopentyl-3-fluoro-4-methoxyaniline are unavailable, its structural analogs exhibit pronounced activity:
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Adenosine A Receptor Antagonism:
N-Cyclopentyl derivatives demonstrate nanomolar affinity for A receptors, making them candidates for treating Parkinson’s disease and cancer immunotherapy . Fluorine at C3 enhances binding by forming halogen bonds with receptor residues . -
Cytotoxicity in Cancer Cells:
Compounds with methoxy and fluorine substituents show IC values below 10 μM in ovarian and oral cancer cell lines . The methoxy group may facilitate intercalation into DNA or inhibition of topoisomerase II .
Comparative Pharmacological Profiles
The table below contrasts N-cyclopentyl-3-fluoro-4-methoxyaniline with related compounds:
These predictions, extrapolated from structural analogs, suggest that N-cyclopentyl-3-fluoro-4-methoxyaniline balances receptor affinity and metabolic stability more effectively than its predecessors.
Future Research Directions
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Synthetic Optimization:
Developing one-pot methodologies to reduce purification steps and improve scalability. Flow chemistry systems could enhance yield and reproducibility . -
Target Validation:
Profiling the compound against kinase panels and epigenetic targets to identify off-site effects. -
Formulation Studies: Investigating co-crystallization with cyclodextrins to improve aqueous solubility for intravenous administration.
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